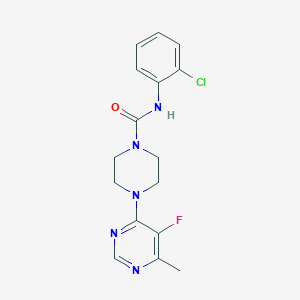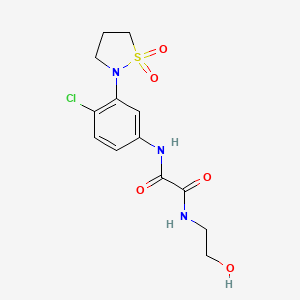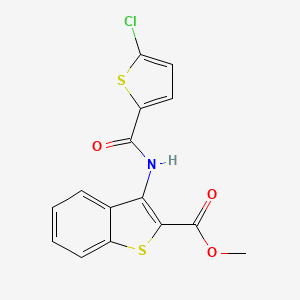
7-(2-(2,6-dimethylmorpholino)ethoxy)-3-(4-methoxyphenyl)-4H-chromen-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(2-(2,6-dimethylmorpholino)ethoxy)-3-(4-methoxyphenyl)-4H-chromen-4-one is a synthetic organic compound that belongs to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a chromen-4-one core, a methoxyphenyl group, and a dimethylmorpholinoethoxy side chain, which contribute to its unique chemical properties and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-(2,6-dimethylmorpholino)ethoxy)-3-(4-methoxyphenyl)-4H-chromen-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the chromen-4-one core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the methoxyphenyl group: This step often involves electrophilic aromatic substitution reactions.
Attachment of the dimethylmorpholinoethoxy side chain: This can be done through nucleophilic substitution reactions, where the appropriate morpholine derivative is reacted with an alkylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining consistent quality.
化学反应分析
Types of Reactions
7-(2-(2,6-dimethylmorpholino)ethoxy)-3-(4-methoxyphenyl)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromen-4-one core to chroman-4-one derivatives.
Substitution: The methoxy and morpholino groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce chroman-4-one derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学研究应用
Chemistry: It serves as a valuable intermediate in the synthesis of other complex organic molecules.
Biology: This compound has shown promise in modulating biological pathways, making it a potential candidate for studying cellular processes.
Medicine: Due to its unique structure, it has been investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: It can be used in the development of new materials and chemical products, owing to its versatile chemical properties.
作用机制
The mechanism of action of 7-(2-(2,6-dimethylmorpholino)ethoxy)-3-(4-methoxyphenyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The chromen-4-one core can interact with various enzymes and receptors, modulating their activity. The methoxyphenyl group and dimethylmorpholinoethoxy side chain contribute to the compound’s binding affinity and specificity. These interactions can lead to the modulation of signaling pathways involved in inflammation, cell proliferation, and apoptosis.
相似化合物的比较
Similar Compounds
7-(2-(2,6-dimethylmorpholino)ethoxy)-3-phenyl-4H-chromen-4-one: Similar structure but lacks the methoxy group.
7-(2-(2,6-dimethylmorpholino)ethoxy)-3-(4-hydroxyphenyl)-4H-chromen-4-one: Similar structure but has a hydroxy group instead of a methoxy group.
7-(2-(2,6-dimethylmorpholino)ethoxy)-3-(4-chlorophenyl)-4H-chromen-4-one: Similar structure but has a chloro group instead of a methoxy group.
Uniqueness
The presence of the methoxy group in 7-(2-(2,6-dimethylmorpholino)ethoxy)-3-(4-methoxyphenyl)-4H-chromen-4-one imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from other similar compounds and may contribute to its unique biological activities and potential therapeutic applications.
属性
IUPAC Name |
7-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-3-(4-methoxyphenyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO5/c1-16-13-25(14-17(2)30-16)10-11-28-20-8-9-21-23(12-20)29-15-22(24(21)26)18-4-6-19(27-3)7-5-18/h4-9,12,15-17H,10-11,13-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWKILACOWHAAGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CCOC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2-[(1H-indol-3-yl)methyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2483002.png)

![N-methyl-1-(1-methyl-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride](/img/new.no-structure.jpg)


![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2483010.png)
methanone](/img/structure/B2483013.png)
![2-(3,4-dimethylphenyl)-3-(ethylthio)-N-(2-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2483017.png)
![N-(3-acetamidophenyl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2483018.png)
![1-(2H-1,3-benzodioxol-5-yl)-3-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea](/img/structure/B2483020.png)
![1-(4-chloro-2-nitrobenzenesulfonyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine](/img/structure/B2483021.png)

![1-[4-(Aminomethyl)phenyl]-3-methylurea;hydrochloride](/img/structure/B2483023.png)
![(2Z)-N-acetyl-2-[(3-cyanophenyl)imino]-6-methoxy-2H-chromene-3-carboxamide](/img/structure/B2483025.png)
